5-(6-Oxo-1,6-dihydropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(6-Oxo-1,6-dihydropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring fused with an oxadiazole ring, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Oxo-1,6-dihydropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(6-Oxo-1,6-dihydropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(6-Oxo-1,6-dihydropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(6-Oxo-1,6-dihydropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
- 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
Uniqueness
5-(6-Oxo-1,6-dihydropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its fused pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H5N3O4 |
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Molecular Weight |
207.14 g/mol |
IUPAC Name |
5-(6-oxo-1H-pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-5-3-1-2-4(9-5)7-10-6(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14) |
InChI Key |
XQZWDXGDSOZSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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